

An In-depth Technical Guide to 4-Methylveratrole: Structure, Nomenclature, and Experimental Protocols

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Compound of Interest

Compound Name: 3,4-Dimethoxytoluene

Cat. No.: B046254

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methylveratrole (also known as **3,4-Dimethoxytoluene**), a key aromatic compound utilized as an intermediate in the synthesis of various pharmaceuticals and specialty chemicals.^[1] This document details its chemical structure, nomenclature, and extensive physicochemical and spectroscopic properties. Furthermore, it outlines detailed experimental protocols for its synthesis via the methylation of 4-methylcatechol and its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Nomenclature and Structure

4-Methylveratrole is a disubstituted aromatic ether. Its systematic and common names, along with other key identifiers, are summarized in the table below.

Identifier	Value	Reference
IUPAC Name	1,2-dimethoxy-4-methylbenzene	[2]
Synonyms	3,4-Dimethoxytoluene, Homoveratrole, 4-Methyl-1,2-dimethoxybenzene	[2]
CAS Number	494-99-5	[2]
Molecular Formula	C ₉ H ₁₂ O ₂	[2][3]
Molecular Weight	152.19 g/mol	[2][3]
InChI Key	GYPMBQZAVBFUIZ-UHFFFAOYSA-N	[2][3]
SMILES	<chem>CC1=CC(=C(C=C1)OC)OC</chem>	[2][3]

The chemical structure of 4-Methylveratrole consists of a benzene ring substituted with a methyl group and two adjacent methoxy groups.

Caption: Chemical structure of 4-Methylveratrole.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Methylveratrole is presented in the table below.

Property	Value	Reference
Appearance	White to off-white crystalline solid	
Melting Point	22-24 °C	
Boiling Point	224-226 °C	
Density	1.059 g/cm ³	
Flash Point	98 °C	
Solubility	Insoluble in water, soluble in ethanol, ether, and acetone	
Refractive Index (n ²⁰ /D)	1.523	

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for 4-Methylveratrole, which are crucial for its identification and characterization.

¹H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.78 - 6.65	m	3H	Ar-H
3.84	s	3H	OCH ₃
3.81	s	3H	OCH ₃
2.29	s	3H	Ar-CH ₃

¹³C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
149.0	Ar-C (quaternary)
147.8	Ar-C (quaternary)
129.8	Ar-C (quaternary)
120.5	Ar-CH
112.0	Ar-CH
111.4	Ar-CH
55.9	OCH ₃
55.8	OCH ₃
21.5	Ar-CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3000-2850	s	C-H stretch (aromatic and aliphatic)
1610, 1590, 1510	m	C=C stretch (aromatic ring)
1465	m	C-H bend (aliphatic)
1260, 1030	s	C-O stretch (aryl ether)
860-800	s	C-H out-of-plane bend (aromatic)

s = strong, m = medium

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
152	100	[M] ⁺ (Molecular ion)
137	80	[M - CH ₃] ⁺
109	45	[M - CH ₃ - CO] ⁺
79	30	[C ₆ H ₇] ⁺
77	25	[C ₆ H ₅] ⁺

Experimental Protocols

Synthesis of 4-Methylveratrole from 4-Methylcatechol

This protocol describes the synthesis of 4-Methylveratrole via the methylation of 4-methylcatechol using dimethyl sulfate.

Materials:

- 4-Methylcatechol
- Dimethyl sulfate (DMS)
- Sodium hydroxide (NaOH)
- Dichloromethane (CH₂Cl₂)
- Anhydrous magnesium sulfate (MgSO₄)
- Deionized water

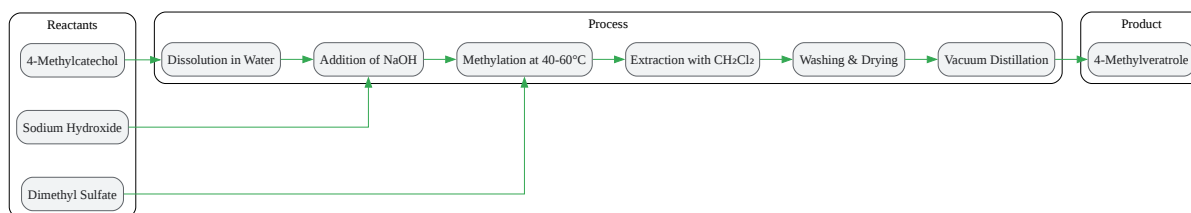
Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel

- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 4-methylcatechol (0.1 mol) in 100 mL of deionized water.
- **Addition of Base:** While stirring, add a solution of sodium hydroxide (0.22 mol) in 50 mL of deionized water to the flask.
- **Methylation:** Heat the mixture to 40-50 °C. Add dimethyl sulfate (0.21 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the reaction temperature below 60 °C.
- **Reaction Completion:** After the addition is complete, continue stirring the mixture at 60 °C for 2 hours.
- **Work-up:** Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
- **Purification:** Combine the organic layers and wash with 10% aqueous sodium hydroxide solution (2 x 50 mL) followed by deionized water (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Isolation:** The crude product can be further purified by vacuum distillation to yield pure 4-Methylveratrole.



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Caption: Synthesis workflow for 4-Methylveratrole.

Analysis of 4-Methylveratrole by GC-MS

This protocol provides a general method for the qualitative and quantitative analysis of 4-Methylveratrole using Gas Chromatography-Mass Spectrometry.

Instrumentation:

- Gas chromatograph equipped with a mass selective detector (GC-MS)
- Autosampler
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC-MS Conditions:

- Injector Temperature: 250 °C
- Injection Mode: Splitless (1 µL injection volume)
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

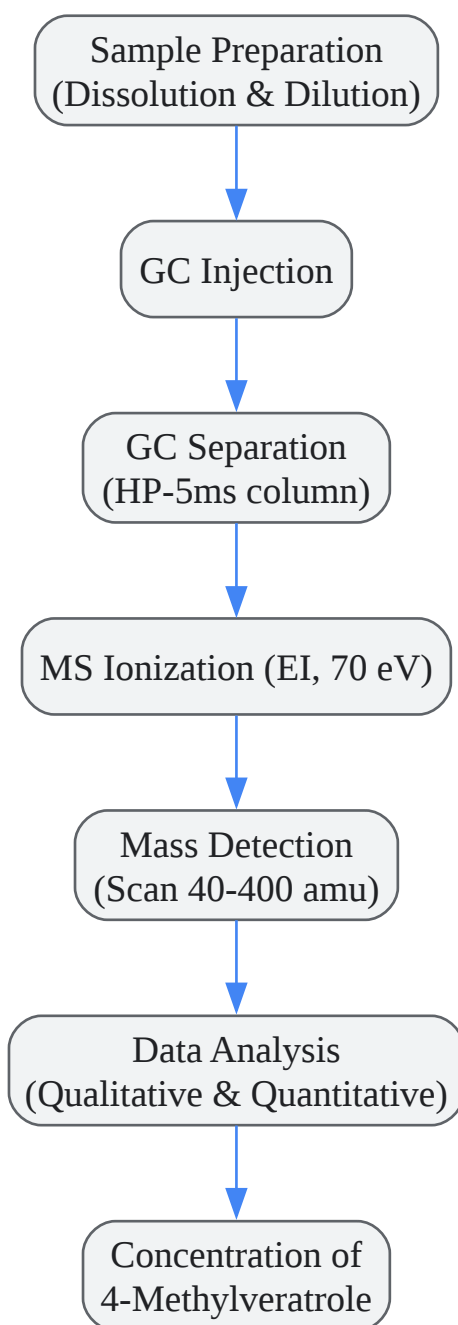
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 250 °C
 - Hold: 5 minutes at 250 °C
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: 40-400 amu

Sample Preparation:

- Prepare a stock solution of 4-Methylveratrole (1 mg/mL) in a suitable solvent such as dichloromethane or methanol.
- Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
- For unknown samples, dissolve a known weight of the sample in the chosen solvent and dilute as necessary to fall within the calibration range.

Data Analysis:

- Qualitative Analysis: Identify 4-Methylveratrole in the sample chromatogram by comparing its retention time and mass spectrum with that of a known standard.
- Quantitative Analysis: Construct a calibration curve by plotting the peak area of 4-Methylveratrole against its concentration for the prepared standards. Determine the concentration of 4-Methylveratrole in the unknown sample by interpolating its peak area on the calibration curve.



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Caption: GC-MS analysis workflow for 4-Methylveratrole.

Conclusion

This technical guide has provided a detailed summary of the structure, nomenclature, and properties of 4-Methylveratrole. The inclusion of comprehensive spectroscopic data and detailed experimental protocols for its synthesis and analysis aims to facilitate its use in

research and development. The information compiled here serves as a practical resource for chemists and pharmaceutical scientists, enabling efficient and accurate handling and application of this versatile chemical intermediate.

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